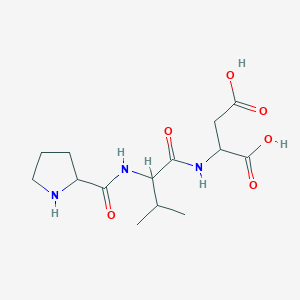

H-Pro-Val-Asp-OH

Description

H-Pro-Val-Asp-OH is a tripeptide composed of proline (Pro), valine (Val), and aspartic acid (Asp) residues. Its molecular formula is inferred as C₁₄H₂₃N₃O₇ (calculated based on peptide bond formation), with an approximate molecular weight of 345.34 g/mol . The sequence—Pro-Val-Asp—suggests unique structural features: Pro introduces conformational rigidity due to its cyclic secondary amine, Val contributes hydrophobicity, and Asp provides a negatively charged side chain at physiological pH.

Properties

Molecular Formula |

C14H23N3O6 |

|---|---|

Molecular Weight |

329.35 g/mol |

IUPAC Name |

2-[[3-methyl-2-(pyrrolidine-2-carbonylamino)butanoyl]amino]butanedioic acid |

InChI |

InChI=1S/C14H23N3O6/c1-7(2)11(17-12(20)8-4-3-5-15-8)13(21)16-9(14(22)23)6-10(18)19/h7-9,11,15H,3-6H2,1-2H3,(H,16,21)(H,17,20)(H,18,19)(H,22,23) |

InChI Key |

OOZJHTXCLJUODH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C1CCCN1 |

Origin of Product |

United States |

Preparation Methods

Chemical Synthesis: H-Pro-Val-Asp-OH can be synthesized using solid-phase peptide synthesis (SPPS) techniques .

Reaction Conditions: SPPS involves sequential coupling of protected amino acids using coupling reagents (e.g., DIC, HOBt) and Fmoc/tBu protecting groups.

Industrial Production: While not widely produced industrially, it serves as a reference standard for pharmaceutical testing .

Chemical Reactions Analysis

Reactions: H-Pro-Val-Asp-OH can undergo various reactions, including hydrolysis, amidation, and peptide bond formation.

Common Reagents: Coupling reagents (e.g., DIC, HOBt), deprotection agents (e.g., TFA), and base (e.g., DIEA).

Major Products: The fully synthesized peptide itself serves as the primary product.

Scientific Research Applications

Biochemistry and Molecular Biology: Used as an HA-tag for protein purification, detection, and localization .

Immunology: HA-tagged proteins are studied in immunoprecipitation, Western blotting, and ELISA assays.

Medicine: HA-tagged proteins are used in drug discovery and therapeutic research.

Mechanism of Action

- H-Pro-Val-Asp-OH does not have a specific biological mechanism of action. Its primary purpose lies in facilitating protein analysis and manipulation.

- The HA-tag allows researchers to track and study proteins of interest.

Comparison with Similar Compounds

Comparison with Similar Tripeptides

Structural and Physicochemical Properties

Key tripeptides for comparison include H-Val-Pro-Pro-OH (ACE inhibitor), H-Asp-Asp-Asp-OH (polyanionic peptide), and H-Ala-Pro-Ala-OH (neutral sequence). The table below summarizes their properties:

Functional Differences

- H-Val-Pro-Pro-OH : Demonstrates angiotensin-converting enzyme (ACE) inhibition, linked to blood pressure regulation. Proline residues stabilize a bioactive conformation critical for ACE binding .

- H-Asp-Asp-Asp-OH : High density of carboxyl groups enables metal-ion binding (e.g., Ca²⁺) and use in pH-sensitive applications .

- This compound : The presence of both hydrophobic (Val) and charged (Asp) residues may enable dual interactions with enzymes or receptors, though specific targets are unconfirmed.

Commercial Availability and Suppliers

Related peptides, such as H-Val-Pro-Pro-OH, are more widely distributed by companies like MedChemExpress and Bachem AG .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.